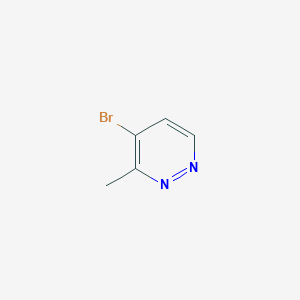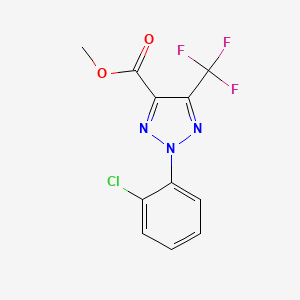
Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne in the presence of a copper catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can target the chlorophenyl group.
Substitution: The trifluoromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the chlorophenyl group.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl or chlorophenyl groups.
科学研究应用
Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with enhanced properties.
作用机制
The mechanism of action of Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions disrupt the normal function of the target molecules, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
Methyl 2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Methyl 2-(2-bromophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate: The bromine atom replaces the chlorine, affecting its reactivity and biological activity.
Uniqueness
The presence of both the trifluoromethyl and chlorophenyl groups in Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate makes it unique. These groups enhance its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
属性
分子式 |
C11H7ClF3N3O2 |
|---|---|
分子量 |
305.64 g/mol |
IUPAC 名称 |
methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)triazole-4-carboxylate |
InChI |
InChI=1S/C11H7ClF3N3O2/c1-20-10(19)8-9(11(13,14)15)17-18(16-8)7-5-3-2-4-6(7)12/h2-5H,1H3 |
InChI 键 |
GUMBLHQGELNTJW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NN(N=C1C(F)(F)F)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


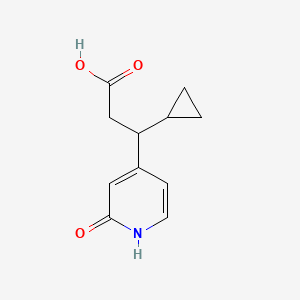

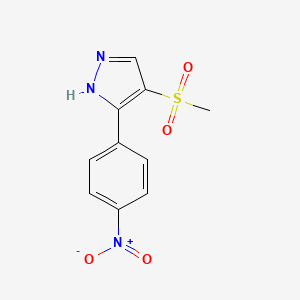

![6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B15056017.png)
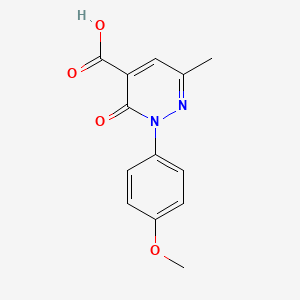
![8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15056036.png)
![1-(6-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B15056042.png)
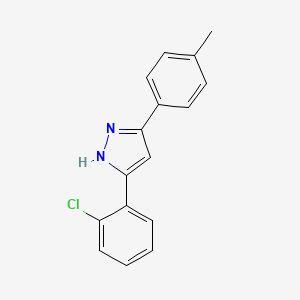


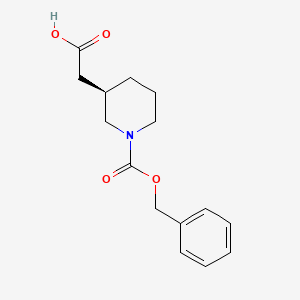
![4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15056075.png)
